molecular formula C5H3BrN4 B2400307 2-Azido-3-bromopyridine CAS No. 1536547-72-4

2-Azido-3-bromopyridine

Cat. No.: B2400307
CAS No.: 1536547-72-4
M. Wt: 199.011
InChI Key: GHYSNRLIFGOMDZ-UHFFFAOYSA-N
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Description

2-Azido-3-bromopyridine is a heterocyclic organic compound that features both azido and bromo functional groups attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

2-Azido-3-bromopyridine has been found to interact with various enzymes and proteins . For instance, it has been shown to have an affinity for the aryl hydrocarbon receptor (AhR), a ligand-induced transcription factor . The interaction between this compound and AhR can lead to changes in the biochemical properties of the receptor, such as ligand affinity or transactivation potential .

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the interaction of this compound with AhR can lead to changes in gene expression, potentially influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the case of AhR, this compound binds to the receptor, leading to changes in its biochemical properties and influencing its function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For example, raising the bromination temperature to 300°C can affect the regioselectivity and product homogeneity of the compound . This can lead to changes in its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed studies on the specific metabolic pathways involving this compound are currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that can involve various transporters or binding proteins . Specific studies detailing the transport and distribution of this compound are currently limited.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific studies detailing the subcellular localization of this compound are currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-3-bromopyridine typically involves the bromination of 2-aminopyridine followed by azidation. One common method includes the following steps:

    Bromination: 2-aminopyridine is dissolved in an organic solvent and cooled to 0°C. Liquid bromine is added dropwise, and the mixture is stirred at 10-20°C.

    Azidation: The brominated product is then treated with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-3-bromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Cross-Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products:

    Nucleophilic Substitution: Formation of azido-substituted products.

    Reduction: Formation of amine derivatives.

    Cross-Coupling: Formation of biaryl or heteroaryl compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

2-azido-3-bromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-1-3-8-5(4)9-10-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYSNRLIFGOMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536547-72-4
Record name 2-azido-3-bromopyridine
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